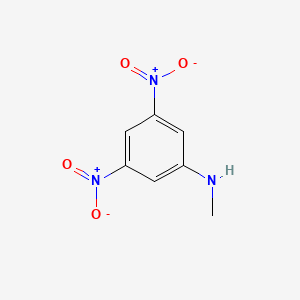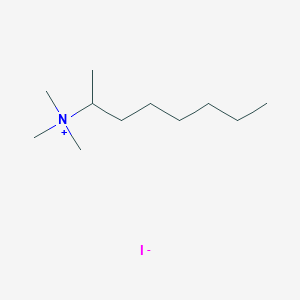
4-cyclohexyl-3-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-cyclohexyl-3-methylphenol is an organic compound that features a phenol group substituted with a cyclohexyl and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of phenol, cyclohexyl-3(or 4)-methyl- typically involves the alkylation of phenol with cyclohexyl and methyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with cyclohexyl chloride and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of phenol, cyclohexyl-3(or 4)-methyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反応の分析
Types of Reactions: 4-cyclohexyl-3-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form cyclohexylmethylphenol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol group is substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and hydroquinones.
Reduction: Cyclohexylmethylphenol derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
科学的研究の応用
4-cyclohexyl-3-methylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of polymers, resins, and other materials with desirable mechanical and chemical properties.
作用機序
The mechanism of action of phenol, cyclohexyl-3(or 4)-methyl- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The cyclohexyl and methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and membrane permeability. These interactions can influence biological pathways and cellular processes, leading to the compound’s observed effects.
類似化合物との比較
4-cyclohexyl-3-methylphenol can be compared with other similar compounds, such as:
Phenol, cyclohexyl-: Lacks the methyl group, resulting in different chemical and physical properties.
Phenol, methyl-: Lacks the cyclohexyl group, leading to variations in reactivity and applications.
Cyclohexylbenzene: A related compound where the phenol group is replaced with a benzene ring, affecting its chemical behavior and uses.
特性
CAS番号 |
71902-24-4 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
4-cyclohexyl-3-methylphenol |
InChI |
InChI=1S/C13H18O/c1-10-9-12(14)7-8-13(10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |
InChIキー |
XQZZRMOYMBRVNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)O)C2CCCCC2 |
正規SMILES |
CC1=C(C=CC(=C1)O)C2CCCCC2 |
Key on ui other cas no. |
71902-24-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]quinolin-2-amine](/img/structure/B1660041.png)


![7H-Imidazo[1,2-b][1,2,4]triazepin-8(9H)-one, 6,9-dimethyl-2,3-diphenyl-](/img/structure/B1660046.png)
![N-[1-Carbamoyl-2-(4-dimethylamino-phenyl)-vinyl]-benzamide](/img/structure/B1660047.png)

![4-[2-[[4-Cyclopropyl-5-(4-methylthiadiazol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]benzonitrile](/img/structure/B1660049.png)
![1-Butyl-1-[2-[2-[2-[butyl(phenylcarbamoyl)amino]ethoxy]ethoxy]ethyl]-3-phenylurea](/img/structure/B1660051.png)
![[3-(Chloromethyl)-1,2-oxazol-5-yl]methanol](/img/structure/B1660053.png)


![3-[2-oxo-2-(3-phenyl-1,2-oxazol-5-yl)ethyl]sulfanyl-4-pyridin-3-yl-1H-1,2,4-triazol-5-one](/img/structure/B1660061.png)

